2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a chloroanilino group attached to the pyrrole moiety.
Preparation Methods
The synthesis of 2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the annulation of the pyrrole moiety to the pyridine ring. This can be done by reacting maleimide with pyridine derivatives under specific conditions . Another approach is the tandem closure of two rings, which involves the intramolecular cyclization of vicinal substituents at positions 3 and 4 of the pyridine ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted pyrrolopyridine derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of 2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors in the nervous system, modulating the activity of neurotransmitters, and influencing pain perception pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of ion channels and receptors involved in pain signaling .
Comparison with Similar Compounds
2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be compared with other pyrrolopyridine derivatives, such as:
Pyrrolo[3,4-c]pyridine-1,2-dione: Known for its electron-accepting properties and used in constructing donor-acceptor type conjugated polymers.
Pyrrolo[1,2-a]pyrazines: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Pyrazolo[3,4-d]pyrimidine: This compound is used in medicinal chemistry for its potential anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential for developing new analgesic and sedative agents .
Properties
IUPAC Name |
2-[(4-chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-9-1-3-10(4-2-9)17-8-18-13(19)11-5-6-16-7-12(11)14(18)20/h1-7,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAALLQVLDMDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.